molecular formula C9H16N2OS B6630980 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol

4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol

Cat. No. B6630980
M. Wt: 200.30 g/mol
InChI Key: LALRVIOOGRLJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol, also known as thiamet G, is a potent inhibitor of O-GlcNAcase, an enzyme that catalyzes the removal of O-linked N-acetylglucosamine (O-GlcNAc) from proteins. This compound has attracted significant interest in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.

Mechanism of Action

Thiamet G exerts its effects by inhibiting O-GlcNAcase, an enzyme that catalyzes the removal of O-GlcNAc from proteins. O-GlcNAc is a post-translational modification that regulates a wide range of cellular processes, including gene expression, protein stability, and signaling pathways. By inhibiting O-GlcNAcase, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G increases the levels of O-GlcNAc on proteins, leading to altered cellular signaling and gene expression.
Biochemical and Physiological Effects:
Thiamet G has been shown to have a wide range of biochemical and physiological effects, including altered gene expression, protein stability, and signaling pathways. In cancer cells, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been found to induce cell cycle arrest and apoptosis, leading to decreased cell proliferation and metastasis. In neurodegenerative disorders, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been shown to reduce the accumulation of toxic protein aggregates, leading to improved neuronal function and survival. In diabetes, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been found to improve insulin sensitivity and glucose tolerance, leading to improved glycemic control.

Advantages and Limitations for Lab Experiments

Thiamet G has several advantages for lab experiments, including its potency, specificity, and availability. Thiamet G is a potent inhibitor of O-GlcNAcase, with an IC50 value of less than 1 nM in vitro. Thiamet G is also specific for O-GlcNAcase, with no significant effects on other enzymes or proteins. Thiamet G is commercially available from several suppliers, making it easy to obtain for lab experiments. However, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G also has some limitations, including its stability and solubility. Thiamet G is unstable in aqueous solutions and requires special storage conditions to maintain its potency. Thiamet G is also poorly soluble in water, requiring the use of organic solvents for in vitro experiments.

Future Directions

Thiamet G has several potential future directions for research and development. One area of interest is the development of more potent and specific O-GlcNAcase inhibitors for therapeutic applications. Another area of interest is the identification of new cellular targets for O-GlcNAc modification, leading to a better understanding of the role of O-GlcNAc in cellular processes. Thiamet G may also have potential applications in other diseases, such as cardiovascular disease and inflammation. Overall, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G represents a promising tool for studying the role of O-GlcNAc in cellular processes and has significant potential for therapeutic applications in various diseases.

Synthesis Methods

Thiamet G is synthesized through a multistep process involving the reaction of 2-amino-4-chloro-5-methylthiazole with 3-bromopentan-2-ol, followed by reduction with sodium borohydride and purification through column chromatography. The final product is obtained as a white crystalline powder with a purity of over 99%.

Scientific Research Applications

Thiamet G has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been shown to inhibit the growth and metastasis of several types of cancer cells, including breast, prostate, and pancreatic cancer cells. In neurodegenerative disorders, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been found to reduce the accumulation of toxic protein aggregates in Alzheimer's and Parkinson's disease models. In diabetes research, 4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol G has been shown to improve insulin sensitivity and glucose tolerance.

properties

IUPAC Name

4-(1,3-thiazol-4-ylmethylamino)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-7(3-8(2)12)10-4-9-5-13-6-11-9/h5-8,10,12H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LALRVIOOGRLJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)O)NCC1=CSC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-4-ylmethylamino)pentan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.